molecular formula C20H22N2O2 B2950653 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide CAS No. 1798398-39-6

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide

Cat. No. B2950653
CAS RN: 1798398-39-6
M. Wt: 322.408
InChI Key: XYOPAWMWUKEQPU-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide” is a chemical compound. The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is commonly found in many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide” were not found, pyrrolidine compounds are often synthesized from different cyclic or acyclic precursors . The synthesis process often involves ring construction or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide” likely includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also likely includes a phenyl group and a cinnamamide group.

Scientific Research Applications

Neurodegenerative Disease Research

The compound’s structural similarity to other pyrrolidine derivatives suggests potential applications in neurodegenerative disease research. Compounds like MPTP have been used in vivo to model Parkinsonism, indicating a possible role for related compounds in studying neurodegeneration and programmed cell death in diseases like Parkinson’s .

Antimicrobial Activity

Research on similar N-substituted phenyl cinnamamide derivatives has shown significant antimicrobial activity. This implies that “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide” could be investigated for its efficacy against various microbial pathogens .

Anti-inflammatory Applications

Compounds with methoxy groups have been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory molecules like NO and H2O2. This suggests potential applications in treating inflammatory conditions .

Angiogenesis Inhibition

Synthetic analogs of N-substituted phenyl cinnamamide derivatives have been studied for their anti-angiogenic properties, which could make them useful in cancer research, particularly in targeting tumor growth and metastasis .

Chemical Synthesis and Drug Development

The compound could serve as an intermediate or a structural framework in the synthesis of more complex molecules with therapeutic potential. Its structural features may be key in developing new pharmacologically active agents.

Molecular Property Analysis

Understanding the relationship between the molecular properties of such compounds and their biological activity is crucial. This compound could be used in studies aimed at elucidating these relationships, which is vital for drug design and discovery .

DNA Interaction Studies

Similar compounds have been investigated for their ability to interact with DNA, which could lead to applications in genetic research and potentially in the development of new therapies for genetic disorders .

properties

IUPAC Name

(E)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-24-19-13-14-22(15-19)18-10-8-17(9-11-18)21-20(23)12-7-16-5-3-2-4-6-16/h2-12,19H,13-15H2,1H3,(H,21,23)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOPAWMWUKEQPU-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide

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